REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[NH:5][CH2:6]CC#N.[OH-:14].[Na+].[CH2:16]([OH:18])[CH3:17]>O>[CH3:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([CH3:13])[CH:12]=1)[NH:5][CH2:6][CH2:17][C:16]([OH:14])=[O:18] |f:1.2|
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Name
|
|
Quantity
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4.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(NCCC#N)C=C(C1)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 4 hr
|
Duration
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4 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Type
|
ADDITION
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Details
|
2N Hydrochloric acid was added
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Type
|
WASH
|
Details
|
the mixture was washed with chloroform (100 ml)
|
Type
|
CONCENTRATION
|
Details
|
The aqueous layer was concentrated to about 20 ml
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(NCCC(=O)O)C=C(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |